Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization with the benzyl and fluorophenyl groups. One common synthetic route involves the reaction of 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent to form the ethyl ester . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives such as:
- Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
- Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
- Ethyl 1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylate These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities . The presence of the fluorophenyl group in this compound may enhance its binding affinity to certain targets, making it unique among its analogs.
Properties
Molecular Formula |
C20H22FNO2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H22FNO2/c1-2-24-20(23)18-14-22(12-15-8-4-3-5-9-15)13-17(18)16-10-6-7-11-19(16)21/h3-11,17-18H,2,12-14H2,1H3 |
InChI Key |
UELURTVGDPLZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=CC=C2F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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